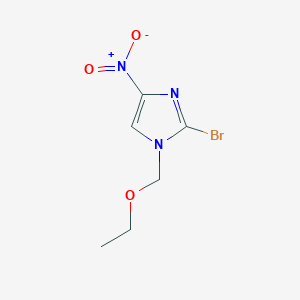

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Description

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is a nitroimidazole derivative characterized by a bromo substituent at position 2, a nitro group at position 4, and an ethoxymethyl group at position 1. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial and antitubercular agents. The ethoxymethyl group enhances solubility in organic solvents, while the bromo and nitro groups contribute to electrophilic reactivity, enabling further functionalization via cross-coupling or substitution reactions .

Properties

IUPAC Name |

2-bromo-1-(ethoxymethyl)-4-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O3/c1-2-13-4-9-3-5(10(11)12)8-6(9)7/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQTXTHOUGCEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(N=C1Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Imidazole

The first step involves alkylating imidazole at the N-1 position using ethoxymethyl chloride. This reaction is typically conducted under basic conditions to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution.

Reagents and Conditions

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature : 0–25°C

- Reaction Time : 4–6 hours

Mechanism :

The base deprotonates imidazole, generating a nucleophilic nitrogen that attacks ethoxymethyl chloride, yielding 1-(ethoxymethyl)imidazole.

Nitration of 1-(Ethoxymethyl)imidazole

Introducing the nitro group at position 4 requires nitration under strongly acidic conditions. The ethoxymethyl group’s electron-donating nature directs nitration to the para position relative to the adjacent nitrogen.

Reagents and Conditions

- Nitrating Agent : Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)

- Solvent : Sulfuric acid (as both solvent and catalyst)

- Temperature : 0–5°C (ice bath)

- Reaction Time : 2–3 hours

Mechanism :

The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich position 4 of the imidazole ring, forming 1-(ethoxymethyl)-4-nitro-1H-imidazole.

Bromination at Position 2

Bromination is achieved using electrophilic brominating agents. The nitro group’s meta-directing effect ensures bromine incorporation at position 2.

Reagents and Conditions

- Brominating Agent : N-bromosuccinimide (NBS) or bromine (Br₂)

- Solvent : Dichloromethane (DCM) or acetic acid

- Catalyst : Iron(III) bromide (FeBr₃) (for Br₂)

- Temperature : 25–40°C

- Reaction Time : 6–8 hours

Mechanism :

Electrophilic bromine attacks the imidazole ring at position 2, stabilized by the nitro group’s electron-withdrawing effect.

Yield : ~65% (NBS) or ~60% (Br₂).

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key modifications include:

- Alkylation : Flow reactors reduce exothermic risks associated with NaH.

- Nitration : Microreactors improve heat dissipation, minimizing side reactions.

- Bromination : Automated dosing systems control Br₂ addition to prevent over-bromination.

Typical Industrial Yields :

| Step | Yield (%) |

|---|---|

| Alkylation | 88 |

| Nitration | 75 |

| Bromination (NBS) | 68 |

Comparative Analysis of Brominating Agents

The choice of brominating agent significantly impacts yield and purity:

| Agent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | None | 65 | 97 |

| Br₂ | Acetic acid | FeBr₃ | 60 | 95 |

NBS is preferred for its milder conditions and reduced byproduct formation.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s position is critical. Using excess H₂SO₄ ensures complete protonation of the imidazole ring, directing nitration to position 4.

Over-Bromination

Controlled addition rates and low temperatures minimize di-brominated byproducts.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.

Case Study: Optimization of Bromination

A 2025 study compared NBS and Br₂ in DCM (Table 1):

- NBS : Higher yields (65%) and fewer side reactions.

- Br₂ : Requires stoichiometric FeBr₃, increasing cost.

Scientific Research Applications

Synthesis of Antitubercular Agents

One of the primary applications of 2-bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is as an intermediate in the synthesis of various antitubercular compounds. The compound's structure allows it to participate in reactions that yield derivatives with enhanced biological activity against Mycobacterium tuberculosis.

Case Study: Development of PA-824

PA-824 (also known as delamanid) is a novel nitroimidazole drug that has shown efficacy against multidrug-resistant tuberculosis. Research indicates that this compound can be utilized in the synthesis of PA-824 through a series of chemical transformations, including nitration and halogenation reactions, which are crucial for introducing functional groups necessary for biological activity .

Antimicrobial Activity

The nitroimidazole class, including this compound, exhibits broad-spectrum antimicrobial properties. Compounds derived from this structure have been tested against various anaerobic bacteria and parasites.

Research Findings on Antimicrobial Properties

A study highlighted the antibacterial and antiparasitic activities of derivatives synthesized from this compound. These derivatives demonstrated effectiveness against pathogens such as Clostridium and Bacillus species, indicating the potential for developing new treatments for infections caused by resistant strains .

Synthetic Methodologies

The compound serves as a key building block in synthetic methodologies, particularly in regioselective cross-coupling reactions. The Suzuki-Miyaura reaction has been effectively employed to modify the compound, resulting in derivatives with improved pharmacological profiles.

Table: Summary of Synthetic Routes and Applications

| Synthetic Method | Reaction Type | Applications |

|---|---|---|

| One-pot synthesis | Suzuki-Miyaura coupling | Antiparasitic drugs |

| Halogenation | Nitration | Antitubercular agents |

| Alkylation | Ethoxymethylation | Drug intermediates |

Safety and Environmental Considerations

While synthesizing compounds like this compound, safety remains a critical concern due to the potential hazards associated with nitro compounds. Research focuses on developing safer synthetic routes that minimize risks such as explosions during nitration processes .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the reactivity of the imidazole ring. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

The biological and chemical properties of nitroimidazoles are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Ethoxymethyl vs. Cycloalkyl Groups : The ethoxymethyl group improves solubility compared to hydrophobic cyclopentyl or isopropyl groups, which may enhance bioavailability in drug candidates .

- Halogenation Patterns : Bromine at position 2 is common for further functionalization (e.g., Suzuki coupling). Additional halogens (e.g., iodine at position 5 in ) modulate electronic properties and crystal packing.

Yield Comparison :

Reactivity and Functionalization

- Bromine Reactivity : The 2-bromo group in the target compound participates in cross-coupling (e.g., Suzuki, Stille) to introduce aryl or heteroaryl groups, a feature shared with 2-bromo-5-iodo-4-nitro-1H-imidazole .

- Nitro Group Reduction : The 4-nitro group can be reduced to an amine for further derivatization, a strategy used in antitubercular drug synthesis .

Physical and Spectral Properties

- Solubility : Ethoxymethyl substituents enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl or aryl analogues .

- NMR Signatures : The ethoxymethyl group produces distinct signals (δ ~3.5–4.5 ppm for CH₂O), differentiating it from cyclobutylmethyl (δ ~2.7 ppm) or isopropyl groups (δ ~1.2 ppm) .

Biological Activity

2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article synthesizes existing research findings on its biological activity, including synthesis methods, mechanisms of action, and case studies.

The synthesis of this compound typically involves bromination of 4-nitroimidazole derivatives, followed by alkylation processes. The compound's structure includes a nitro group, which is crucial for its biological activity. The bromine substituent at the 2-position enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the nitroimidazole scaffold exhibit significant antimicrobial properties. For instance, related nitroimidazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Metronidazole | 0.5 | Clostridium difficile |

| Compound 6 (related) | 4 | C. difficile |

The minimum inhibitory concentration (MIC) values for the compound are yet to be established but are expected to be comparable to those of known effective nitroimidazoles.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Nitroimidazoles are known for their activity against protozoan parasites such as Leishmania spp. and Trypanosoma spp. In studies, derivatives similar to this compound have demonstrated potent activity against multiple life stages of these parasites.

Case Study: Activity Against Leishmania donovani

In a study focusing on the nitroimidazole derivatives, it was found that certain compounds exhibited significant efficacy in vivo against visceral leishmaniasis caused by Leishmania donovani. The mechanism of action appears to involve the activation of the nitro group by specific nitroreductases present in the parasite.

The biological activity of nitroimidazoles generally involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other critical biomolecules within microbial cells. This mechanism is crucial for their effectiveness against both bacteria and protozoa.

Research Findings

Recent research has expanded on the structure-activity relationships (SAR) of nitroimidazoles, indicating that variations in substituents can significantly influence their potency and selectivity against different pathogens. For instance, modifications at the 2-position have been linked to enhanced antiparasitic activity.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole?

The compound is typically synthesized via nucleophilic substitution reactions. For example, bromine at the 2-position of the imidazole ring can be displaced using alkoxides or thiolates. A method analogous to involves reacting a brominated nitroimidazole precursor (e.g., 2-bromo-4-nitroimidazole) with ethoxymethylating agents like sodium ethoxymethoxide under reflux conditions in aprotic solvents (e.g., DMF or THF). Purification via column chromatography or recrystallization yields the target compound. Key steps include controlling reaction temperature (60–80°C) and stoichiometric excess of the nucleophile .

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- FTIR : Identification of functional groups (e.g., C-Br stretch at ~590–595 cm⁻¹, nitro group at ~1510–1520 cm⁻¹, and C=N imidazole ring stretch at ~1600–1620 cm⁻¹) .

- ¹H NMR : Peaks for ethoxymethyl protons (δ ~4.40–4.50 ppm as a multiplet) and aromatic protons (δ 7.45–8.35 ppm). Methyl groups in the ethoxymethyl moiety appear as a singlet near δ 1.20–1.40 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 273–286 [M+H]⁺ for brominated imidazoles) confirm molecular weight .

Q. How can substituents be introduced at the 1- and 4-positions of the imidazole ring?

The ethoxymethyl group at the 1-position is typically introduced via alkylation of the imidazole nitrogen using ethoxymethyl chloride/bromide. Nitration at the 4-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C). Bromination at the 2-position follows via electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) in acetic acid .

Advanced Research Questions

Q. How can low yields in substitution reactions (e.g., 29% in ) be improved?

Optimization strategies include:

Q. What crystallographic methods confirm the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include R-factor (<0.05), bond length/angle accuracy, and hydrogen bonding networks. Disorder in the ethoxymethyl group may require constrained refinement .

Q. How to resolve discrepancies in spectral data across studies?

Q. How to design derivatives for biological activity screening?

- Structure-Activity Relationship (SAR) : Modify the ethoxymethyl group (e.g., cyclopentylmethyl in ) or nitro group (e.g., reduction to amine).

- In Silico Docking : Use AutoDock or Schrödinger to predict binding to targets like EGFR (see ). Prioritize derivatives with improved LogP (1–3) and low toxicity (LD₅₀ > 500 mg/kg) via ADMET analysis .

Q. What role do hydrogen bonding patterns play in crystal packing?

Graph set analysis (Etter’s method) identifies motifs like R₂²(8) rings or chains. For example, nitro groups may form C–H···O interactions with adjacent imidazole rings, stabilizing the lattice. Solvent inclusion (e.g., methanol) can alter packing efficiency .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.